molecular formula C17H19FN4O2S B5547413 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5547413
M. Wt: 362.4 g/mol
InChI Key: MVLBLZKWYJNQLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including compounds similar to "N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine", often involves multi-step chemical reactions. For instance, Ivachtchenko et al. (2013) described the synthesis of new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group in the 7 position, showcasing the complexity of synthesizing such compounds and their derivatives (Ivachtchenko et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in the pyrazolo[1,5-a]pyrimidine series, including our compound of interest, has been determined through various methods, including crystallography. Wu et al. (2005) detailed the molecular structures of related compounds, emphasizing the importance of intramolecular hydrogen bonds in stabilizing the molecule's structure (Wu et al., 2005).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, contributing to their diverse biological activities. Ivachtchenko et al. (2011) discussed the synthesis and structure-activity relationships of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists, indicating the significant impact of chemical modifications on their biological properties (Ivachtchenko et al., 2011).

Scientific Research Applications

Antibacterial Properties

Researchers have synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. These compounds, derived from precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, showed promising results against multiple bacterial strains, highlighting the potential of such structures in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Anticancer and Anti-inflammatory Applications

The synthesis of precursors 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides led to the discovery of novel pyrazole carbaldehyde derivatives with significant antioxidant, anti-breast cancer, and anti-inflammatory properties. These derivatives were found to inhibit key enzymes responsible for inflammation and breast cancer, demonstrating the compound's versatility in medicinal chemistry applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial Coatings and Additives

A study explored the incorporation of heterocyclic compounds containing the pyrazolo[1,5-a]pyrimidine structure into polyurethane varnishes and printing ink paste for antimicrobial surface coatings. These compounds exhibited excellent antimicrobial effects against various microbial strains, suggesting their utility in enhancing the antimicrobial properties of surface coatings and inks (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Molecular Probes and Pharmaceutical Probes

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as potent pharmacological probes for studying receptor interactions, highlighting the compound's importance in drug discovery and molecular biology research (Kumar et al., 2011).

Synthesis and Evaluation of Antimicrobial Agents

Novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives showed activity surpassing that of reference drugs, indicating their potential as new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. Many compounds with similar structures have diverse biological activities .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its properties, and studying its potential applications. Given the biological activity of many similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonylethyl]-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-12(2)15-11-17(22-16(21-15)7-8-20-22)19-9-10-25(23,24)14-5-3-13(18)4-6-14/h3-8,11-12,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLBLZKWYJNQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=NN2C(=C1)NCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine

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